molecular formula C19H22O6 B1265160 Sterelactone A

Sterelactone A

Cat. No. B1265160
M. Wt: 346.4 g/mol
InChI Key: YUHHFGZKLBFAJS-YCEFEEMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterelactone A is a natural product found in Stereum with data available.

Scientific Research Applications

Drug Delivery Systems

Sterelactone A has been explored in the context of drug delivery systems (DDS). A study by Repanas et al. (2016) investigated the encapsulation of dipyridamole, a platelet aggregation inhibitor, in polycaprolactone (PCL) using electrospinning, a method relevant for creating DDS. The study found that the fibers' diameter, impacted by the concentration of the drug, affected the surface area-to-volume ratio and thus the cumulative drug release. This indicates that Sterelactone A could play a role in the optimization of drug delivery systems by influencing drug release rates and bioavailability (Repanas et al., 2016).

Steroid Chemistry and Biochemistry

Sterelactone A, as part of steroid chemistry, contributes significantly to biomedical applications. Brueggemeier and Li (2010) highlight the importance of steroids in various medical applications, including their use in therapies for diseases and chemoprevention strategies. The research on steroids involves the development of agonists and antagonists, indicating the potential of Sterelactone A in this domain (Brueggemeier & Li, 2010).

Steroid Converting Enzymes and Receptors

Modern physico-biochemistry has significantly contributed to steroid research, including Sterelactone A. Lin et al. (2016) discussed the application of rapid kinetics, enzymology, and binding studies for steroid-converting enzymes and sex-hormone receptors. This indicates the relevance of Sterelactone A in understanding the molecular basis of steroid action and its impact on health conditions like prostate and breast cancer (Lin et al., 2016).

properties

Product Name

Sterelactone A

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] butanoate

InChI

InChI=1S/C19H22O6/c1-4-5-12(21)24-14-13-10(6-17(14,2)3)7-18-9-19(18,11(13)8-20)16(23)25-15(18)22/h6,8,14,16,23H,4-5,7,9H2,1-3H3/t14-,16-,18-,19-/m1/s1

InChI Key

YUHHFGZKLBFAJS-YCEFEEMOSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O

Canonical SMILES

CCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O

synonyms

sterelactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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